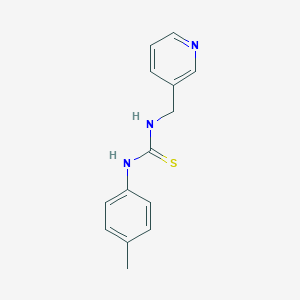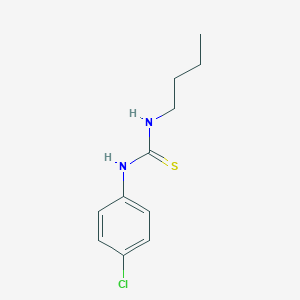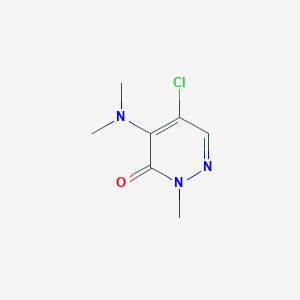![molecular formula C25H24N2O2 B373977 2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione](/img/structure/B373977.png)
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine. One common method is the condensation reaction of phthalic anhydride with dibenzylamine in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindoline-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Materials Science: Isoindoline derivatives, including this compound, are used in the development of photochromic materials and polymer additives.
Mécanisme D'action
The mechanism of action of 2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Dopamine Receptors: The compound modulates dopamine receptors, particularly the D2 and D3 receptors, which are involved in the regulation of mood and behavior.
β-Amyloid Aggregation: The compound inhibits the aggregation of β-amyloid proteins, which are implicated in the pathogenesis of Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide Derivatives: Compounds such as phthalimide and its derivatives share a similar isoindoline-1,3-dione structure and exhibit comparable biological activities.
N-Substituted Isoindolines: These compounds have various substituents on the nitrogen atom and show diverse biological activities.
Uniqueness
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione is unique due to its specific dibenzylamino substituent, which imparts distinct chemical and biological properties. This substituent enhances its ability to interact with dopamine receptors and inhibit β-amyloid aggregation, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C25H24N2O2 |
|---|---|
Poids moléculaire |
384.5g/mol |
Nom IUPAC |
2-[3-(dibenzylamino)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H24N2O2/c28-24-22-14-7-8-15-23(22)25(29)27(24)17-9-16-26(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-8,10-15H,9,16-19H2 |
Clé InChI |
PKKFDPNAYUQHQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CN(CCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,11,13-trimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B373898.png)







![1-(4-amino-3,5-dichlorophenyl)-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)ethanol](/img/structure/B373916.png)
![N-[2-(benzhydryloxy)ethyl]-N-(4,5-dihydro-1H-imidazol-2-yl)amine](/img/structure/B373917.png)


